

# Technical Support Center: Purification of Isotopically Enriched Nickel-62

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	NICKEL-62
CAS No.:	162032-48-6
Cat. No.:	B1143302

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isotopically enriched **Nickel-62** ( $^{62}\text{Ni}$ ).

## Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enriching **Nickel-62**?

A1: The main techniques for enriching **Nickel-62** include laser isotope separation, gas centrifugation of volatile nickel compounds, and electromagnetic isotope separation.[1][2][3] Laser separation can achieve enrichments of up to 90% for  $^{62}\text{Ni}$ . [1] Gas centrifugation has also been effectively used to enrich  $^{62}\text{Ni}$  and  $^{64}\text{Ni}$  to concentrations of 99%. [2]

Q2: What are common chemical purification techniques for separating  $^{62}\text{Ni}$  from other isotopes and matrix elements?

A2: After enrichment, chemical purification is often necessary to remove other nickel isotopes and interfering elements. The most common and effective methods are chromatographic

techniques. These include a combination of cation and anion exchange chromatography, often utilizing Ni-specific resins like those with dimethylglyoxime (DMG) functional groups.[4][5][6]

Q3: What is the purpose of using a double spike in Ni isotope analysis?

A3: A double spike, such as a  $^{61}\text{Ni}$ - $^{62}\text{Ni}$  mixture, is used to correct for isotopic fractionation that can occur during the chemical purification process and during mass spectrometric analysis.[5][7] This technique improves the accuracy and precision of the isotopic measurements.

Q4: What are typical matrix elements that need to be removed during  $^{62}\text{Ni}$  purification?

A4: Common matrix elements that can interfere with  $^{62}\text{Ni}$  analysis and need to be removed include iron (Fe), calcium (Ca), titanium (Ti), aluminum (Al), manganese (Mn), and potassium (K).[7] Chromatographic methods are designed to effectively separate Ni from these elements.

## Troubleshooting Guides

### Low Recovery of $^{62}\text{Ni}$ After Chromatographic Purification

Potential Cause	Troubleshooting Step
Incomplete Elution: The $^{62}\text{Ni}$ was not fully eluted from the chromatography column.	- Verify the composition and volume of the eluent. For cation exchange resins like AG50W-X8, ensure the correct concentration of HCl is used to collect the nickel fraction.[5] - Check the elution curve to confirm that the entire Ni peak was collected.[5][6]
Incorrect pH for Ni-DMG Complex Formation: When using Ni-specific resins, the pH may not be optimal for the formation of the Ni-dimethylglyoxime complex.	- Ensure the sample is loaded under alkaline conditions (pH 8-10) to facilitate strong adsorption of the Ni-DMG complex to the resin. [5]
Resin Overload: The capacity of the ion exchange or Ni-specific resin was exceeded by the amount of nickel or total dissolved solids in the sample.	- Reduce the sample load or use a larger column with more resin. - Perform a preliminary separation step to remove the bulk of the matrix elements before using a high-selectivity resin.[5][6]
Channeling in the Column: The resin bed may not be packed uniformly, leading to poor separation and recovery.	- Repack the column carefully to ensure a homogenous and level resin bed. - Ensure a slow and consistent flow rate during sample loading and elution.

## Contamination with Other Elements (e.g., Fe, Zn)

Potential Cause	Troubleshooting Step
Isobaric Interference: An isotope of another element has the same mass-to-charge ratio as a nickel isotope (e.g., $^{58}\text{Fe}$ on $^{58}\text{Ni}$ , $^{64}\text{Zn}$ on $^{64}\text{Ni}$ ).	- Monitor for interfering isotopes (e.g., $^{57}\text{Fe}$ and $^{66}\text{Zn}$ ) during mass spectrometry and apply mathematical corrections.[4] - Improve the chemical separation to remove the interfering element before analysis. A multi-column approach is often effective.[4][5]
Co-elution of Matrix Elements: The elution protocol did not effectively separate Ni from other elements.	- Optimize the elution profile by adjusting the acid concentrations and volumes. For example, a specific mixture of HCl and HF can be used to remove elements like Al, Fe, and Ti from a cation exchange column before eluting Ni with a different acid concentration.[5] - A second purification step using a Ni-specific resin can be employed to remove any remaining matrix elements.[5][6]
Contamination from Reagents or Labware: Impurities in acids, water, or from containers can introduce contamination.	- Use high-purity, trace metal grade reagents for all steps.[8] - Thoroughly acid-clean all labware (e.g., PFA vials) before use.[8] - Process a procedural blank alongside the samples to quantify any contamination.[6]

## Experimental Protocols

### Two-Step Chromatographic Purification of Nickel

This protocol is adapted from methods described for the purification of nickel from geological samples for isotopic analysis and is applicable for cleaning enriched  $^{62}\text{Ni}$  samples.[5][6]

Objective: To separate nickel from a complex sample matrix containing various other elements.

#### Step 1: Cation Exchange Chromatography for Bulk Matrix Removal

- **Resin Preparation:** Use a cation exchange resin such as AG50W-X8 (200-400 mesh). Prepare a column with approximately 2 mL of resin.

- Column Cleaning and Conditioning:
  - Wash the resin with 10 mL of 3.5 M HNO<sub>3</sub>.
  - Wash with 10 mL of 6 M HCl.
  - Rinse with 5 mL of ultrapure water.
  - Condition the column with 5 mL of 1 M HCl.[5]
- Sample Loading: Dissolve the sample in 1 mL of 1 M HCl and load it onto the conditioned column.
- Matrix Elution:
  - Elute major matrix elements (e.g., Al, Fe, Cr, Na, K, Ti) with 8 mL of a 0.4 M HCl + 0.5 M HF mixture.
  - Continue washing with 13 mL of 1 M HCl.[5]
- Nickel Collection: Collect the nickel fraction by eluting with 13 mL of 1 M HCl.[5]
- Drying: Evaporate the collected nickel fraction to dryness in a clean vial.

## Step 2: Ni-Specific Resin for Final Purification

- Resin Preparation: Use a small column with 100-200 µL of a Ni-specific resin (containing dimethylglyoxime functional groups).
- Sample Reconstitution and Loading: Re-dissolve the dried sample from Step 1 in a small volume of a suitable loading solution (adjust to pH 8-10 to promote Ni-DMG complex formation). Load this solution onto the Ni-spec resin column.
- Washing: Wash the column to remove any remaining non-Ni elements. The specific wash solution will depend on the resin manufacturer's recommendations.
- Nickel Elution: Elute the purified nickel by disrupting the Ni-DMG complex, typically with an acidic solution such as 3.5 M HNO<sub>3</sub>. [6]

- Final Preparation: Evaporate the final purified Ni fraction to dryness and reconstitute in a dilute acid (e.g., 2% HNO<sub>3</sub>) for isotopic analysis by MC-ICP-MS.

## Quantitative Data Summary

Table 1: Isotopic Abundance of Natural Nickel

Isotope	Natural Abundance (%)
<sup>58</sup> Ni	68.08
<sup>60</sup> Ni	26.22
<sup>61</sup> Ni	1.11
<sup>62</sup> Ni	3.64
<sup>64</sup> Ni	0.93

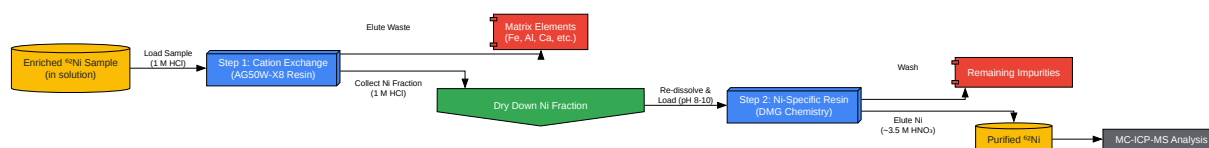
(Data from multiple sources)[5]

Table 2: Example Parameters for Chromatographic Purification

Parameter	Step 1: Cation Exchange	Step 2: Ni-Spec Resin
Resin	AG50W-X8	Ni-specific (DMG)
Resin Volume	~2 mL	100 - 200 µL
Sample Loading Solution	1 M HCl	Alkaline (pH 8-10)
Matrix Elution Solution	0.4 M HCl + 0.5 M HF, followed by 1 M HCl	Varies by manufacturer
Ni Collection Eluent	1 M HCl	~3.5 M HNO <sub>3</sub>
Typical Ni Recovery	>85% (for the two-column procedure)[6]	

(This table summarizes typical parameters from cited protocols)[5][6]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for two-step chromatographic purification of **Nickel-62**.

Caption: Troubleshooting logic for low **Nickel-62** recovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Laser enrichment of the  $^{62}\text{Ni}$  isotope for betavoltaic devices [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. Centrifugal enrichment of nickel isotopes and their application to the development of new technologies | Semantic Scholar [semanticscholar.org]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00120F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]

- [7. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [8. par.nsf.gov \[par.nsf.gov\]](https://www.par.nsf.gov)
- To cite this document: BenchChem. [Technical Support Center: Purification of Isotopically Enriched Nickel-62]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143302/docs#technical-support-center-purification-of-isotopically-enriched-nickel-62\]](https://www.benchchem.com/product/b1143302/docs#technical-support-center-purification-of-isotopically-enriched-nickel-62)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)